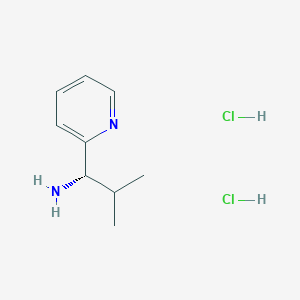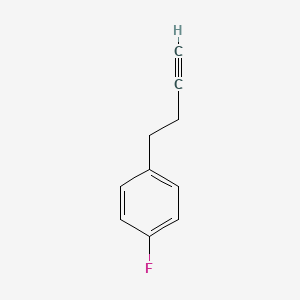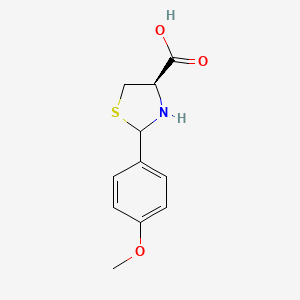
(4R)-2-(4-甲氧基苯基)-1,3-噻唑烷-4-羧酸
描述
“(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid”, also known as MTCA, is an organic compound with the chemical formula C11H13NO3S . It is a white solid with a molecular weight of 239.3 .
Synthesis Analysis
While specific synthesis methods for “(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” were not found in the search results, thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3S/c1-15-8-4-2-7 (3-5-8)10-12-9 (6-16-10)11 (13)14/h2-5,9-10,12H,6H2,1H3, (H,13,14)/t9-,10?/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a white solid . It has a molecular weight of 239.3 . The compound should be stored at room temperature or at 4°C and protected from light .科学研究应用
合成和表征
(4R)-2-(4-甲氧基苯基)-1,3-噻唑烷-4-羧酸及其相关化合物已研究其合成和表征。Muche 等人 (2018) 对密切相关的化合物 (2RS,4R)-2-(2-羟基-3-甲氧基苯基)噻唑烷-4-羧酸的研究详细说明了外消旋混合物的形成及其使用各种技术(包括核磁共振和 X 射线衍射)的表征 (Muche、Müller 和 Hołyńska,2018)。
超分子聚集行为
研究还集中在了解噻唑烷-4-羧酸衍生物的超分子聚集行为。Jagtap 等人 (2018) 研究了氢键官能团和溶剂分子对这些化合物中分子组装形成的影响。这项研究有助于了解它们在储气、生物传感和模板催化中的潜在应用 (Jagtap 等人,2018)。
合成中的立体选择性
已经研究了 2-芳基-噻唑烷-4-羧酸的立体选择性合成,重点是取代基对产率、反应时间和立体选择性的影响。Jagtap 等人 (2016) 探索了合成机理,并使用光谱技术和液相色谱-质谱法对化合物进行了表征 (Jagtap、Rizvi、Dangat 和 Pardeshi,2016)。
抗癌活性和分子对接
已经研究了噻唑烷-4-羧酸衍生物的抗癌活性。Bilgiçli 等人 (2021) 合成了带有噻唑烷衍生物的金属酞菁,并评估了它们对各种癌细胞系的抗癌活性。他们还进行了分子对接研究以了解这些化合物的化学和生物活性 (Bilgiçli 等人,2021)。
溶解度、稳定性和解离常数
已经研究了各种 (4R)-噻唑烷-4-羧酸衍生物在水溶液中的溶解度、稳定性和解离常数。Butvin 等人 (2000) 的这项研究提供了对这些化合物的物理和化学性质的见解,这对于它们在各个领域的潜在应用至关重要 (Butvin、AL-JA’AFREH、Svetlik 和 Havránek,2000)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H312, H332, H315, H319, and H335 , indicating that it is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and eye irritation and may cause respiratory irritation .
属性
IUPAC Name |
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSXNJVEHLFCE-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209813 | |
| Record name | (4R)-2-(4-Methoxyphenyl)-4-thiazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222404-25-3 | |
| Record name | (4R)-2-(4-Methoxyphenyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222404-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-2-(4-Methoxyphenyl)-4-thiazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
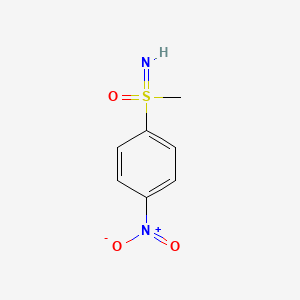

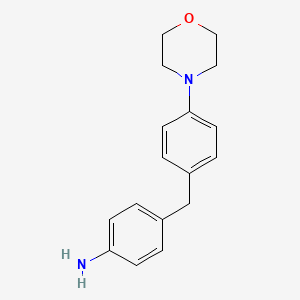
![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
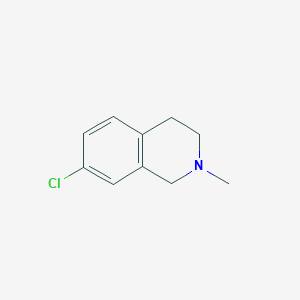
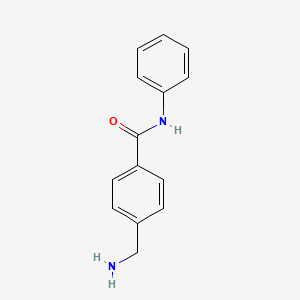
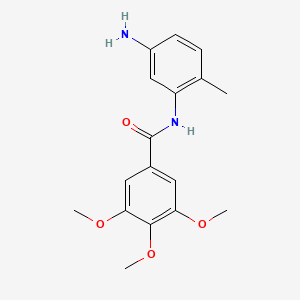
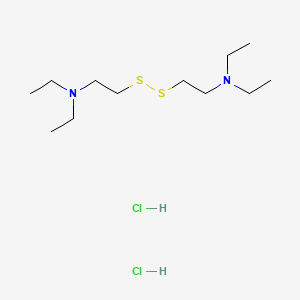
![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)

